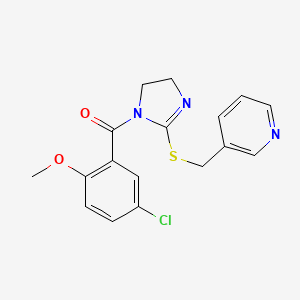

(2-Chloro-6-methanesulfonylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chloro-6-methanesulfonylphenyl)methanol is a chemical compound with the CAS Number: 1549395-22-3 . It has a molecular weight of 220.68 and is typically stored at room temperature . The compound is in powder form .

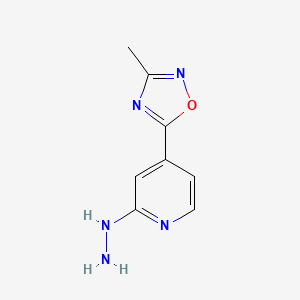

Molecular Structure Analysis

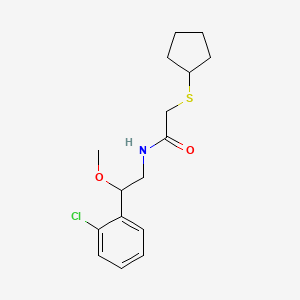

The IUPAC name for this compound is (2-chloro-6-(methylsulfonyl)phenyl)methanol . The InChI code is 1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Aplicaciones Científicas De Investigación

Methane Conversion and Utilization

- Direct Conversion of Methane to Fuels and Chemicals: Studies have explored the catalytic conversion of methane to various hydrocarbons, methanol, or aromatics. This area of research is significant due to the challenge of converting methane, a primary component of natural gas, into more useful forms (Holmen, 2009).

- Methane as a Resource for Methanotrophs: Research has shown that methanotrophs, bacteria that use methane as their sole carbon source, can be utilized for various biotechnological applications. This includes the production of single-cell protein, biopolymers, and other valuable compounds (Strong, Xie, & Clarke, 2015).

Catalysis and Chemical Synthesis

- Designing Catalysts for C-H Bond Functionalization: Research in this area involves developing catalysts for the conversion of natural gas to methanol and other liquid hydrocarbons at lower temperatures and with high selectivity. This is crucial for augmenting or displacing petroleum as a source of liquid fuels and chemicals (Hashiguchi, Bischof, Konnick, & Periana, 2012).

- Asymmetric Hydrogenation in Organic Synthesis: Asymmetric hydrogenation of alpha-hydroxy ketones to produce certain alcohols has been studied, highlighting the importance of (2-Chloro-6-methanesulfonylphenyl)methanol in facilitating these reactions (Ohkuma et al., 2007).

Environmental Applications

- Methanol Production from Methane: The biological synthesis of methanol from methane using methanotrophs is an area of interest due to its potential as an environmentally friendly process. Optimizing production conditions and process parameters for methanol production has been a focus of recent studies (Mardina et al., 2016).

- Oxidation of Methane to Methanol: Studies have demonstrated the selective oxidation of methane to methanol under ambient conditions using catalysts like titanium dioxide-supported iron species. This process shows promise for transforming methane into valuable chemicals (Xie et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(2-chloro-6-methylsulfonylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEQUOMRNGISEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-methanesulfonylphenyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)

![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)

![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)